molecular formula C8H4N4O B12275420 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile

Cat. No.: B12275420
M. Wt: 172.14 g/mol
InChI Key: MRWIJHGOLONMFS-UHFFFAOYSA-N
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Description

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4N4O. It is characterized by the presence of an imidazo[1,2-B]pyridazine core structure, which is further functionalized with formyl and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to achieve high regioselectivity in the synthesis of pyridazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to carboxylic acids under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-Formylimidazo[1,2-B]pyridazine-3-carboxylic acid.

    Reduction: 6-Formylimidazo[1,2-B]pyridazine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is unique due to the presence of both formyl and carbonitrile functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

6-formylimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-3-7-4-10-8-2-1-6(5-13)11-12(7)8/h1-2,4-5H

InChI Key

MRWIJHGOLONMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C=O)C#N

Origin of Product

United States

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